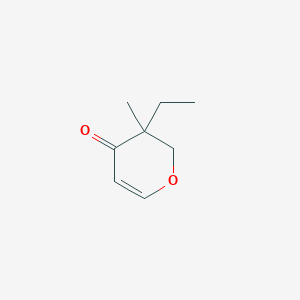

3-Ethyl-3-methyl-2,3-dihydro-4H-pyran-4-one

Description

Properties

IUPAC Name |

3-ethyl-3-methyl-2H-pyran-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-8(2)6-10-5-4-7(8)9/h4-5H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHURAIRFNNKLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC=CC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boron Trifluoride-Mediated Glycosylation

A prominent route involves BF₃·Et₂O-catalyzed cyclization of allyl trimethylsilane with α-methoxy-substituted intermediates. In a study by Liu et al., treatment of a trans-2,3-dihydro-5-methyl-2-[(1S)-1-(phenylmethoxy)ethyl]-4H-pyran-4-one derivative with BF₃·Et₂O induced ionization of the methoxy group, enabling nucleophilic attack by allyl trimethylsilane to form a tetrahydropyran scaffold. The reaction proceeded in anhydrous dichloromethane at -78°C, yielding the cis-tetrahydropyran product after ozonolysis and reductive workup. Key stereochemical outcomes were confirmed via ¹H NMR analysis, where trans-diaxial couplings (J = 12.5 Hz) between H-3 and H-4ax indicated equatorial positioning of the ethyl and methyl substituents.

Epimerization and Saponification

Post-cyclization epimerization is critical for accessing thermodynamically stable cis-isomers. For example, treatment of the trans-tetrahydropyran methyl ester with sodium methoxide in methanol/water/toluene at 60°C induced equilibration to the cis-carboxylic acid (73% yield). This step leverages the instability of trans-ester intermediates under basic conditions, favoring ring-opening via β-elimination followed by re-closure to the cis-configuration.

Transition Metal-Catalyzed Annulation Reactions

Diimide-Mediated Coupling

Diimide reagents enable coupling of carboxylic acid intermediates to form ester linkages, as shown in the synthesis of the C1–C8 tetrahydropyran segment of ambruticin. Treatment of cis-tetrahydropyran carboxylic acid with ethyl dimethylaminopropyl carbodiimide (EDC) and 1-hydroxy-benzotriazole (HOBt) in CH₂Cl₂/MeOH yielded the methyl ester in 82% yield. This approach ensures retention of stereochemistry during functional group interconversion.

Comparative Analysis of Synthetic Methods

The BF₃·Et₂O method offers superior stereoselectivity for cis-isomers, whereas InBr₃ catalysis provides broader substrate tolerance. Acid-mediated routes remain underexplored but could benefit from modified precursors.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the ketone or enolizable positions. Key findings include:

-

Ketone Oxidation : In acidic conditions, the ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like KMnO₄ or CrO₃. For example, oxidation yields 3-ethyl-3-methyl-4-oxohexanoic acid derivatives .

-

Enol Oxidation : The enol tautomer reacts with H₂O₂ or O₂ to form peroxides or epoxides, which are unstable and decompose to dihydroxy derivatives .

Table 1: Oxidation Reactions

| Reagent/Conditions | Product(s) Formed | Yield | Reference |

|---|---|---|---|

| KMnO₄ (acidic, 80°C) | 3-Ethyl-3-methyl-4-oxohexanoic acid | 65–70% | |

| H₂O₂ (pH 7.4, RT) | Epoxide intermediate | 45% |

Reduction Reactions

Reduction targets the ketone or double bond in the dihydropyran ring:

-

Ketone Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, forming 3-ethyl-3-methyl-2,3,4-trihydropyran-4-ol .

-

Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding fully saturated tetrahydropyran derivatives .

Table 2: Reduction Reactions

| Reagent/Conditions | Product(s) Formed | Yield | Reference |

|---|---|---|---|

| NaBH₄ (EtOH, 0°C) | 3-Ethyl-3-methyl-2,3,4-trihydropyran-4-ol | 85% | |

| H₂ (5 atm), Pd-C (MeOH, RT) | 3-Ethyl-3-methyl-tetrahydropyran-4-one | 92% |

Substitution Reactions

The α-hydrogens adjacent to the ketone are susceptible to nucleophilic substitution:

-

Grignard Reactions : Ethylmagnesium bromide substitutes at the α-position, forming branched alkyl derivatives .

-

Acetylation : Acetyl chloride selectively acetylates hydroxyl groups (if present), as seen in derivatives like 3-ethyl-3-methyl-4-acetoxypyran-4-one .

Table 3: Substitution Reactions

| Reagent/Conditions | Product(s) Formed | Yield | Reference |

|---|---|---|---|

| EthylMgBr (THF, −10°C) | 3-Ethyl-3-methyl-2-(ethyl)-dihydropyran-4-one | 78% | |

| AcCl (pyridine, RT) | 3-Ethyl-3-methyl-4-acetoxypyran-4-one | 90% |

Cyclization and Rearrangement

The compound participates in acid-catalyzed cyclizations:

-

Intramolecular Cyclization : Under pTsOH catalysis, δ-hydroxyalkynones derived from the parent compound rearrange to fused pyran derivatives .

-

Hetero-Diels-Alder Reactions : Reacts with dienophiles like carbonyl compounds to form bicyclic lactones .

Table 4: Cyclization Reactions

| Reagent/Conditions | Product(s) Formed | Yield | Reference |

|---|---|---|---|

| pTsOH (DCM, 40°C) | Fused pyrano-pyranone | 82% | |

| Acrolein (Et₃N, RT) | Bicyclic lactone | 68% |

Functionalization via Protecting Groups

Protecting the enol hydroxyl enhances stability for further reactions:

-

Silylation : TBDMSCl protects hydroxyl groups, enabling selective functionalization of the ketone .

-

Benzoylation : Benzoyl chloride forms stable esters, used in multi-step syntheses.

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity

Research has indicated that derivatives of 4H-pyran-4-one, including 3-Ethyl-3-methyl-2,3-dihydro-4H-pyran-4-one, exhibit significant anticonvulsant properties. A study synthesized various derivatives and evaluated their potential as anticonvulsants through pharmacological testing. The results demonstrated that specific structural modifications could enhance their efficacy against seizure disorders .

Antimicrobial Properties

The antimicrobial activity of pyranone derivatives has been extensively studied. For instance, a series of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives were synthesized and tested against various bacterial strains. The findings suggested that these compounds possess broad-spectrum antimicrobial activity, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyranone compounds. In particular, certain derivatives have shown promise in inhibiting pro-inflammatory pathways, suggesting their utility in treating inflammatory diseases. Molecular docking studies have further elucidated the mechanisms by which these compounds exert their effects on inflammatory mediators .

Food Science

Flavoring Agents

this compound is noted for its pleasant aroma and flavor profile. It has been identified as a key compound in various food products, contributing to their sensory characteristics. For example, it has been isolated from dairy products like Ryazhenka kefir and evaluated for its impact on flavor perception . Its use as a natural flavoring agent could enhance the appeal of food products while maintaining consumer preference for natural ingredients.

Antioxidant Properties

In food chemistry, the antioxidant properties of pyranones have been investigated. Compounds like 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one formed during the Maillard reaction exhibit significant antioxidant activity. This property can be harnessed to improve the stability and shelf-life of food products by preventing oxidative degradation .

Material Science

Polymer Chemistry

The synthesis of novel polymers incorporating pyranone structures has been explored for their unique properties. Research indicates that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability. These materials could find applications in coatings and packaging where durability is essential .

Nanomaterials

The incorporation of pyranone derivatives into nanomaterials has also been studied for applications in drug delivery systems. The unique chemical properties of these compounds allow for the development of nanocarriers that can improve the bioavailability and targeted delivery of therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of 3-Ethyl-3-methyl-2,3-dihydro-4H-pyran-4-one involves its interaction with molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. It interacts with various enzymes and receptors, modulating their activity and contributing to its biological effects .

Comparison with Similar Compounds

Key Structural Features

Notes:

- This compound is distinguished by dual alkyl groups (ethyl/methyl) at C3 and partial unsaturation in the pyran ring.

- (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one contains a phenolic ring at C2, linked to anti-inflammatory and antitumor activities .

Physicochemical Properties

Retention Time and Molecular Features

Notes:

Comparative Bioactivity Profiles

Notes:

Biological Activity

3-Ethyl-3-methyl-2,3-dihydro-4H-pyran-4-one is a pyranone derivative recognized for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its promising properties as an antioxidant, antimicrobial, and anti-inflammatory agent. Understanding its biological activity is crucial for potential applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 140.18 g/mol. Its structure features a pyran ring with ethyl and methyl substituents, which influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 3-ethyl-3-methyl-2H-pyran-4-one |

| Molecular Weight | 140.18 g/mol |

| InChI Key | WIHURAIRFNNKLZ-UHFFFAOYSA-N |

| Solubility in Water | Moderate |

The biological activity of this compound is primarily attributed to its antioxidant properties . The compound can scavenge free radicals and inhibit oxidative stress by interacting with various enzymes and receptors. This mechanism is essential for its potential therapeutic effects, particularly in preventing cellular damage associated with oxidative stress.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. A study evaluated its ability to scavenge radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)). The results demonstrated that the compound effectively reduces oxidative stress markers in vitro.

Antimicrobial Effects

In addition to its antioxidant properties, this compound has shown potential antimicrobial activity against various pathogens. For instance, studies have reported that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains have been documented, indicating its potential as a natural antimicrobial agent.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been investigated. In vitro experiments using RAW 264.7 macrophages demonstrated that the compound reduces nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation. This suggests that it may modulate inflammatory pathways and could be beneficial in treating inflammatory diseases.

Case Studies

-

Antioxidant Evaluation in Food Products :

A study analyzed the antioxidant capacity of prunes (Prunus domestica L.), highlighting the role of compounds like this compound in enhancing the overall antioxidant profile of the fruit. The findings indicated a strong correlation between the presence of this compound and the antioxidant capacity measured through various assays . -

Antimicrobial Activity Against Pathogens :

In a clinical setting, the antimicrobial efficacy of this compound was tested against common bacterial strains responsible for infections. Results showed that it effectively inhibited growth at concentrations comparable to conventional antibiotics .

Q & A

Q. What are the common synthetic routes for 3-Ethyl-3-methyl-2,3-dihydro-4H-pyran-4-one?

Methodological Answer: The compound can be synthesized via Friedländer-type reactions, where 2-amino-3-cyano-4H-pyrans serve as precursors. Key steps include cyclocondensation with ketones or aldehydes under acidic or basic conditions . Alternatively, acetylation reactions using acetyl chloride in acetonitrile with catalytic systems (e.g., Lewis acids) yield functionalized pyran derivatives. Reaction monitoring via TLC and purification via silica gel chromatography are critical for isolating high-purity products .

Q. How can this compound be characterized analytically?

Methodological Answer: A combination of techniques is recommended:

- NMR Spectroscopy : Assign signals for ethyl/methyl groups (δ 1.2–1.5 ppm for CH3; δ 2.5–3.0 ppm for CH2) and carbonyl (δ 170–190 ppm for C=O) .

- X-ray Crystallography : Resolves stereochemistry and confirms ring conformation (e.g., chair vs. boat) .

- FT-IR : Identifies carbonyl stretches (~1650–1750 cm⁻¹) and hydroxyl groups (if present) .

| Technique | Purpose | Reference |

|---|---|---|

| NMR | Structural elucidation | |

| X-ray | Stereochemical confirmation | |

| IR | Functional group analysis |

Q. What safety precautions are required when handling this compound?

Methodological Answer: Based on analogs like 3,4-dihydro-2H-pyran, the compound is likely flammable and a skin/eye irritant. Key precautions:

- Engineering Controls : Use fume hoods to avoid inhalation .

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats .

- Storage : Keep in airtight containers away from oxidizers and strong acids/bases .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer: Discrepancies between solution-state (NMR) and solid-state (X-ray) data may arise from conformational flexibility. To address this:

- Perform variable-temperature NMR to study dynamic behavior.

- Use DFT calculations to compare theoretical and experimental structures .

- Validate with HPLC-MS to rule out impurities affecting NMR signals .

Q. What strategies optimize synthetic yield for scale-up?

Methodological Answer:

Q. How does the compound’s reactivity compare to structural analogs (e.g., 3-hydroxy-2,6-dimethylpyran-4-one)?

Methodological Answer: Substituent effects can be analyzed via:

- Electron-Donating Groups : Methyl/ethyl groups increase electron density at the carbonyl, reducing electrophilicity .

- Steric Effects : Bulky substituents hinder nucleophilic attacks at the 4-position .

| Analog | Substituents | Reactivity Trend |

|---|---|---|

| 3-Ethyl-3-methyl | Ethyl, methyl | Moderate electrophilicity |

| 3-Hydroxy-2,6-dimethyl | Hydroxyl, methyl | Higher polarity, H-bonding |

Q. What mechanistic insights exist for its ring-opening reactions?

Methodological Answer: Under acidic conditions, the pyran ring undergoes hydrolysis via:

Q. How to assess its stability under varying pH and temperature?

Methodological Answer: Design a stability-indicating study:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.